molecular formula C14H13I2NO2 B3051900 Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- CAS No. 3687-09-0

Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-

Cat. No.: B3051900
CAS No.: 3687-09-0
M. Wt: 481.07 g/mol
InChI Key: VRTFFYRVOATSBT-UHFFFAOYSA-N
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Description

Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- is a chemical compound with the molecular formula C14H12ClI4NO2 and a molecular weight of 769.32 g/mol. This compound is a derivative of p-Tyramine and is known for its complex molecular structure due to the presence of iodine atoms and an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- can be synthesized through various methodsThe reaction conditions typically require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes, where phenol derivatives are treated with iodine in the presence of catalysts to achieve high yields. The reaction is carefully monitored to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various iodinated phenol derivatives, amines, and other substituted phenols.

Scientific Research Applications

Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antidiabetic properties due to its interaction with human DNA and enzymes.

    Medicine: Investigated for its potential as an anticancer agent and its role in endocrine disruptor research.

    Industry: Utilized in the development of electroactive polymers and chemical sensing technologies.

Mechanism of Action

The mechanism of action of Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and DNA, leading to various biological effects. The presence of iodine atoms enhances its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(2-aminoethyl)-: A simpler derivative without iodine atoms.

    4-(2-aminoethyl)-2-methoxy-phenol: Contains a methoxy group instead of iodine atoms.

Uniqueness

Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- is unique due to its iodinated structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13I2NO2/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11/h1-4,7-8,18H,5-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTFFYRVOATSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCN)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461114
Record name 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3687-09-0
Record name 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
Reactant of Route 2
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
Reactant of Route 3
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
Reactant of Route 4
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
Reactant of Route 5
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
Reactant of Route 6
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-

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